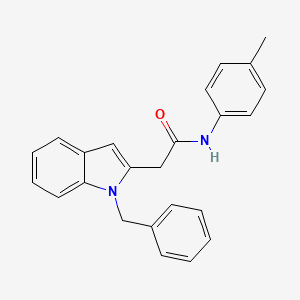
2-Methoxyethyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but let’s break it down It belongs to the class of quinoline derivatives, characterized by a bicyclic structure containing a quinoline ring fused with a cyclohexane ring The compound’s systematic name reflects its substituents and functional groups
Quinoline Core: The central hexahydroquinoline ring provides rigidity and stability.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to this compound, but one common approach involves Suzuki–Miyaura cross-coupling. In this reaction, an arylboronic acid (or its ester) reacts with an aryl halide (usually bromide or chloride) in the presence of a palladium catalyst. The boron reagent plays a crucial role in transmetalation, transferring the aryl group to the palladium center .
Industrial Production::
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, affecting its stability and bioactivity.
Reduction: Reduction can modify functional groups, impacting solubility and pharmacokinetics.
Substitution: Substituents can be replaced via nucleophilic substitution reactions.
Arylboronic Acids/Esters: Used in cross-coupling reactions.
Palladium Catalysts: Facilitate C–C bond formation.
Halides (Bromides/Chlorides): React with arylboron compounds.
Major Products:: The main product of Suzuki–Miyaura coupling would be the desired compound itself.
Scientific Research Applications
Chemistry::
Drug Discovery: Quinoline derivatives often serve as scaffolds for drug development.
Materials Science: Their unique properties find applications in organic electronics and sensors.
Anticancer Agents: Quinolines exhibit antiproliferative activity.
Neuroprotective Effects: Some quinoline derivatives show promise in neurodegenerative diseases.
Agrochemicals: Quinoline-based pesticides.
Dyes and Pigments: Quinoline derivatives contribute to colorants.
Mechanism of Action
The compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Properties
Molecular Formula |
C25H27NO5S |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
2-methoxyethyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H27NO5S/c1-15-22(25(28)31-10-9-29-2)24(21-8-5-11-32-21)23-19(26-15)13-17(14-20(23)27)16-6-4-7-18(12-16)30-3/h4-8,11-12,17,24,26H,9-10,13-14H2,1-3H3 |
InChI Key |
NVRSTTRJDNSJMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=CC=C3)OC)C4=CC=CS4)C(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11094316.png)

![Methyl[bis(4-methylphenyl)]phosphane oxide](/img/structure/B11094330.png)
![N-(4-{[(E)-(3-methoxyphenyl)methylidene]amino}phenyl)-3-methylbutanamide](/img/structure/B11094332.png)

![N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11094343.png)
![11-(3,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11094350.png)
![5-(5-{(E)-[6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)-2-chlorobenzoic acid](/img/structure/B11094359.png)
![2-Amino-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11094368.png)
![5-{2-[(3,4-Dichlorophenyl)sulfanyl]ethyl}-2-methylpyridine](/img/structure/B11094375.png)
![N,N-dimethyl-2-(3-methylbutoxy)-2-oxo-N-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}ethanaminium](/img/structure/B11094390.png)

![3-{[(benzylsulfanyl)acetyl]amino}-N-(2-methylpropyl)benzamide](/img/structure/B11094405.png)
![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrophenyl]piperazine](/img/structure/B11094407.png)
